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Compound of Interest

Compound Name: Chromium dichloride

Cat. No.: B8806657

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of
chromium(Il) chloride (CrCl2) in stereoselective synthesis. CrClz has emerged as a powerful
reagent for the formation of carbon-carbon bonds with a high degree of stereocontrol, making it
an invaluable tool in the synthesis of complex molecules, including natural products and
pharmaceuticals.

The Nozaki-Hiyama-Kishi (NHK) Reaction

The Nozaki-Hiyama-Kishi (NHK) reaction is a highly chemoselective and stereoselective
method for the coupling of organic halides with aldehydes to form alcohols.[1] The reaction is
particularly noted for its high tolerance of various functional groups, such as ketones, esters,
and amides, which often remain unaffected.[1][2]

Diastereoselective Allylation and Crotylation

A key feature of the NHK reaction is the high diastereoselectivity observed in the reaction of
substituted allylic halides with aldehydes. Notably, y-monosubstituted allylchromium reagents
typically yield anti-homoallylic alcohols with excellent selectivity, regardless of the geometry of
the starting allylic halide.[3] This stereoconvergence is a significant advantage in synthetic
planning.
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Table 1: Diastereoselectivity in Catalytic NHK Crotylation of Aldehydes

Diastereomeri

Allyl Bromide . .
Entry Aldehyde ¢ Ratio Yield (%)
Isomer .
(anti:syn)
(E)-Crotyl
1 Benzaldehyde ) >90:10 78
bromide
(2)-Crotyl
2 Benzaldehyde ) >90:10 75
bromide
Cyclohexanecarb  (E)-Crotyl
3 _ >90:10 82
oxaldehyde bromide
(E)-Crotyl
4 Octanal ) >90:10 79
bromide

Data synthesized from multiple sources demonstrating typical selectivities.

Enantioselective NHK Reactions

The development of catalytic asymmetric NHK reactions has further expanded the utility of this
transformation. The use of chiral ligands in conjunction with a catalytic amount of a chromium
salt allows for the synthesis of enantioenriched alcohols.

Table 2: Enantioselective NHK Allylation of Aldehydes with Chiral Ligands
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) . Enantiomeric .
Entry Aldehyde Chiral Ligand Yield (%)
Excess (ee, %)

(S,S)-Salen-type

1 Benzaldehyde ) 92 85
ligand
4-
(R)-BINAP-type
2 Chlorobenzaldeh ) 95 88
ligand
yde
2- Chiral oxazoline
3 _ 98 84[4]
Naphthaldehyde ligand
Tridentate
Cyclohexanecarb ] )
4 bis(oxazolinyl)car 94 76
oxaldehyde
bazole

Data represents typical results obtained with various optimized ligand systems.

Experimental Protocols

Protocol 1: Stoichiometric Diastereoselective NHK Reaction

This protocol describes a typical procedure for the stoichiometric coupling of a vinyl halide with
an aldehyde.

Materials:

Anhydrous Chromium(ll) chloride (CrCl2)

Nickel(Il) chloride (NiCl2) (catalytic amount)

Anhydrous N,N-Dimethylformamide (DMF)

Vinyl halide

Aldehyde

Deionized water
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Diethyl ether (Et20)

Brine

Anhydrous magnesium sulfate (MgSQOa)

Procedure:

In a glovebox, add NiClz (0.1 eq) and CrClz (8.0 eq) to an oven-dried flask.

Remove the flask from the glovebox and place it under an inert atmosphere (e.g., nitrogen or
argon).

Add degassed anhydrous DMF (53.0 mL) to the stirring mixture at room temperature.

After 10 minutes, add a solution of the vinyl halide (2.0 eq) and the aldehyde (10.8 mmol, 1.0
eq) in degassed anhydrous DMF (53.0 mL).

Heat the reaction mixture to 50 °C and stir for 1 hour.

Cool the mixture to room temperature and quench the reaction by adding deionized water.
Dilute the mixture with Et20 and transfer to a separatory funnel.

Separate the layers and extract the aqueous layer with Et20.

Combine the organic layers, wash with brine, dry over anhydrous MgSOa, filter, and
concentrate under reduced pressure.

Purify the crude product by flash column chromatography to afford the desired alcohol.[5]

Protocol 2: Catalytic Asymmetric NHK Reaction

This protocol outlines a general procedure for a catalytic enantioselective NHK reaction using a

chiral ligand.

Materials:

Anhydrous Chromium(ll) chloride (CrCl2) (10 mol%)
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e Chiral ligand (e.g., tridentate bis(oxazolinyl)carbazole) (12 mol%)
e Manganese powder (Mn) (2.0 equiv)

e Zirconocene dichloride (Cp2ZrCl2) (1.2 equiv)
e Lithium chloride (LiCl) (2.0 equiv)

e Proton Sponge (1.5 equiv)

e Anhydrous 1,2-dimethoxyethane (DME)

e Allylic dichloride

o Aldehyde

o Deionized water

e Diethyl ether (Et20)

e Brine

e Anhydrous sodium sulfate (Na2S0a4)
Procedure:

e To an oven-dried flask under an inert atmosphere, add CrClz (10 mol%), the chiral ligand (12
mol%), Mn powder (2.0 equiv), Cp2ZrCl2 (1.2 equiv), and LiCl (2.0 equiv).

e Add anhydrous DME and stir the mixture at the specified temperature (e.g., 0 °C or -10 °C).

e Add a solution of the allylic dichloride (1.2-2.0 equiv), the aldehyde (1.0 equiv), and Proton
Sponge (1.5 equiv) in anhydrous DME.

e Stir the reaction for 20 hours.

e Quench the reaction with deionized water and extract with Et20.
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o Wash the combined organic layers with brine, dry over Na=SOa, filter, and concentrate in
vacuo.

» Purify the residue by flash column chromatography to yield the enantioenriched homoallylic
alcohol.

Reaction Mechanisms and Workflows
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Click to download full resolution via product page

Figure 1: Catalytic Cycle of the Nozaki-Hiyama-Kishi Reaction.

Stereoselective Reduction of Alkynes

Chromium(ll) chloride, in combination with various additives, can be employed for the
stereoselective reduction of alkynes to either (Z)- or (E)-alkenes. The stereochemical outcome
is highly dependent on the reaction conditions and the nature of the substrate. While
traditionally other reagents like Lindlar's catalyst (for Z-alkenes) and dissolving metal
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reductions (for E-alkenes) are more common, CrClz offers an alternative with its own unique
reactivity profile.[5]

Detailed protocols and comprehensive quantitative data for the stereoselective reduction of
alkynes specifically using CrClz are less commonly reported in readily accessible literature. The
following represents a generalized approach based on related chromium-mediated reductions.

Conceptual Approach to Stereoselective Alkyne
Reduction with Cr(ll)

The stereoselectivity of alkyne reduction with CrClz is believed to proceed through different
mechanistic pathways depending on the reaction conditions. The formation of a (Z)-alkene can
be envisioned to occur via a syn-addition of two hydrogen equivalents to the alkyne
coordinated to the chromium center. Conversely, the formation of an (E)-alkene would likely
proceed through a stepwise reduction mechanism involving radical intermediates that allow for
thermodynamic equilibration to the more stable trans configuration.

Pathway to (Z)-Alkene Pathway to (E)-Alkene

Alkyne

Single Electron Transfer

Syn-Addition (Vinyl Radical Intermediate)

Second Electron Transfer

Vinyl Anion

Protonation
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Figure 2: Conceptual Pathways for Stereoselective Alkyne Reduction.

Asymmetric Reformatsky Reaction

The Reformatsky reaction involves the reaction of an a-haloester with a carbonyl compound in
the presence of a metal to form a -hydroxy ester. While traditionally employing zinc,
chromium(Il) chloride has been shown to mediate this reaction, and the use of chiral ligands
allows for the development of catalytic asymmetric variants.[6] These reactions provide access
to chiral B-hydroxy carbonyl compounds, which are valuable building blocks in organic
synthesis.[7]

Enantioselective Cr-Catalyzed Reformatsky Reaction

The use of a chiral chromium catalyst, often formed in situ from CrClz and a chiral ligand, can
induce high levels of enantioselectivity in the addition of a-haloesters or amides to aldehydes.

Table 3: Enantioselective Cr-Catalyzed Reformatsky Reaction of Aldehydes
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Diastereo Enantiom
oa-Halo ] . .
Chiral meric eric .
Entry Aldehyde Compoun . . Yield (%)
d Ligand Ratio Excess
(syn:anti) (ee, %)
Ethyl Chiral
Benzaldeh _ _
1 4 bromoacet Bis(oxazoli  >95:5 92 88
e
Y ate ne)
4-
Methyl )
Methoxybe Chiral
2 chloroacet o >95:5 90 85
nzaldehyd Diamine
ate
e
Cyclohexa t-Butyl Chiral
3 necarboxal = bromoacet  Amino 90:10 88 78
dehyde ate Alcohol
] Ethyl )
Cinnamald Chiral
4 iodoacetat >95:5 94 82
ehyde Salen
e

Representative data illustrating the potential for high stereoselectivity in this reaction.

Experimental Protocol

Protocol 3: Catalytic Asymmetric Cr-Reformatsky Reaction

This protocol provides a general procedure for the enantioselective Reformatsky reaction.

Materials:

Anhydrous Chromium(ll) chloride (CrClz2) (10 mol%)

Chiral ligand (e.qg., diarylamine bis(oxazoline)) (12 mol%)

Manganese powder (Mn) (2.0 equiv)

Anhydrous Tetrahydrofuran (THF)
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e Aldehyde

e o-Haloester or a-haloamide

e Saturated aqueous sodium bicarbonate (NaHCOs) solution
o Ethyl acetate (EtOAC)

e Anhydrous sodium sulfate (Na2S0a4)

Procedure:

In an oven-dried flask under an inert atmosphere, combine CrClz (10 mol%), the chiral ligand
(12 mol%), and Mn powder (2.0 equiv).

e Add anhydrous THF and stir the suspension at room temperature.

e Add the aldehyde (1.0 equiv) followed by the a-haloester or a-haloamide (1.2 equiv).
« Stir the reaction at room temperature and monitor its progress by TLC.

e Upon completion, quench the reaction with saturated aqueous NaHCOs solution.

o Extract the aqueous layer with EtOAc (3 X).

o Combine the organic layers, dry over anhydrous Na=SOs, filter, and concentrate under
reduced pressure.

» Purify the crude product by flash column chromatography on silica gel to obtain the chiral (3-
hydroxy ester/amide.

Proposed Catalytic Cycle
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Figure 3: Proposed Catalytic Cycle for the Asymmetric Cr-Reformatsky Reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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